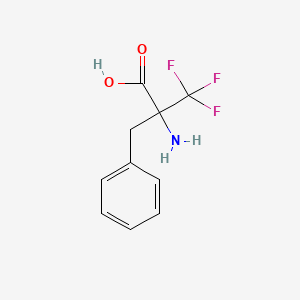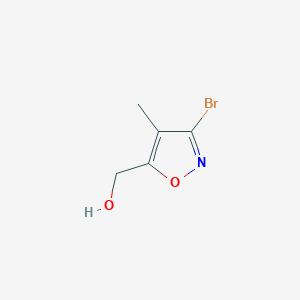
Nickel 5,5'-azobis-2,4,6(1H,3H,5H)-pyrimidinetrionecomplexes
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nickel 5,5’-azobis-2,4,6(1H,3H,5H)-pyrimidinetrione complexes are coordination compounds that involve nickel ions coordinated to the ligand 5,5’-azobis-2,4,6(1H,3H,5H)-pyrimidinetrione. These complexes are known for their vibrant yellow color and are commonly used as pigments in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nickel 5,5’-azobis-2,4,6(1H,3H,5H)-pyrimidinetrione complexes typically involves the reaction of nickel salts with the ligand 5,5’-azobis-2,4,6(1H,3H,5H)-pyrimidinetrione under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent, and the pH of the solution is adjusted to facilitate the formation of the complex .
Industrial Production Methods
Industrial production of these complexes often involves large-scale reactions in reactors where the nickel salts and ligands are mixed in precise stoichiometric ratios. The reaction mixture is then subjected to specific temperature and pressure conditions to ensure complete complexation. The resulting product is purified through filtration, washing, and drying processes .
Chemical Reactions Analysis
Types of Reactions
Nickel 5,5’-azobis-2,4,6(1H,3H,5H)-pyrimidinetrione complexes can undergo various chemical reactions, including:
Oxidation: The complex can be oxidized under specific conditions, leading to changes in its oxidation state.
Reduction: Reduction reactions can alter the coordination environment of the nickel ion.
Substitution: Ligands in the complex can be substituted with other ligands, leading to the formation of new complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in higher oxidation state complexes, while substitution reactions can yield new coordination compounds with different ligands .
Scientific Research Applications
Nickel 5,5’-azobis-2,4,6(1H,3H,5H)-pyrimidinetrione complexes have a wide range of scientific research applications, including:
Chemistry: Used as catalysts in various organic reactions due to their ability to facilitate electron transfer processes.
Biology: Studied for their potential biological activity and interactions with biomolecules.
Medicine: Investigated for their potential use in drug delivery systems and as therapeutic agents.
Industry: Employed as pigments in paints, coatings, and plastics due to their vibrant color and stability.
Mechanism of Action
The mechanism of action of Nickel 5,5’-azobis-2,4,6(1H,3H,5H)-pyrimidinetrione complexes involves coordination interactions between the nickel ion and the ligand. These interactions can influence the electronic properties of the complex, making it an effective catalyst or active agent in various applications. The molecular targets and pathways involved depend on the specific application and the environment in which the complex is used .
Comparison with Similar Compounds
Similar Compounds
Nickel 5,5’-azobis-2,4,6(1H,3H,5H)-pyrimidinetrione complexes with different ligands: These compounds have similar structures but different ligands, leading to variations in their properties and applications.
Other metal complexes with 5,5’-azobis-2,4,6(1H,3H,5H)-pyrimidinetrione: Complexes involving metals like zinc or copper with the same ligand can exhibit different chemical and physical properties.
Uniqueness
Nickel 5,5’-azobis-2,4,6(1H,3H,5H)-pyrimidinetrione complexes are unique due to their specific coordination environment and the electronic properties imparted by the nickel ion. These properties make them particularly effective in applications requiring stable and vibrant pigments, as well as in catalytic processes .
Properties
CAS No. |
68511-62-6 |
|---|---|
Molecular Formula |
C8H6N6O6 |
Molecular Weight |
282.17 g/mol |
IUPAC Name |
6-hydroxy-5-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H6N6O6/c15-3-1(4(16)10-7(19)9-3)13-14-2-5(17)11-8(20)12-6(2)18/h(H3,9,10,15,16,19)(H3,11,12,17,18,20) |
InChI Key |
KUKOUHRUVBQEFK-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(NC(=O)NC1=O)O)N=NC2=C(NC(=O)NC2=O)O |
physical_description |
Water or Solvent Wet Solid; Dry Powder, Liquid; Dry Powder |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Oxa-8-azabicyclo[3.2.2]nonane](/img/structure/B12275337.png)
![methyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B12275339.png)
![(1S)-1'-Boc-1-[[(R)-tert-butylsulfinyl]amino]-6-methoxy-spiro[indane-2,4'-piperidine]](/img/structure/B12275345.png)
![1-methanesulfonyl-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}piperidine-4-carboxamide](/img/structure/B12275347.png)


![N-{1-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperidin-4-yl}-N-methylpyridin-2-amine](/img/structure/B12275357.png)
![[5-Bromo-3-(4-chlorobenzoyl)oxy-4-fluoro-4-methyloxolan-2-yl]methyl 4-chlorobenzoate](/img/structure/B12275360.png)


![2-cyano-3-[1-(2-cyanoethyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B12275376.png)
![3-{[1-(3-Fluoro-4-methoxybenzoyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B12275387.png)
![(2R)-(3-Oxo-1,4-dioxa-spiro[4.5]dec-2-yl)-acetic acid](/img/structure/B12275395.png)
![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-4-(trifluoromethoxy)benzamide](/img/structure/B12275400.png)
